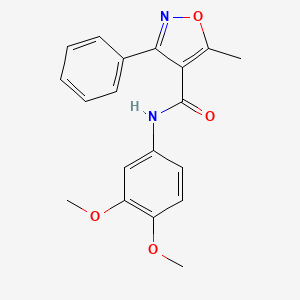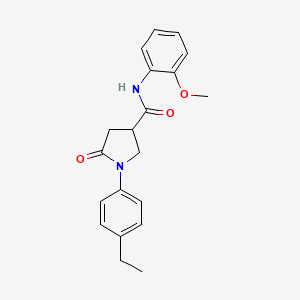![molecular formula C16H20N4O2 B5011603 1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine” is a complex organic molecule that contains several functional groups, including an acetyl group, a piperidine ring, a 1,2,3-triazole ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the 1,2,3-triazole is a five-membered ring containing three nitrogen atoms, and the methoxyphenyl group contains a benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetyl group could be hydrolyzed under acidic or basic conditions, the triazole ring might participate in nucleophilic or electrophilic substitution reactions, and the piperidine ring could undergo reactions at the nitrogen atom .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for use in pharmaceutical applications .
Propiedades
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)triazol-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(21)19-9-7-14(8-10-19)20-11-16(17-18-20)13-3-5-15(22-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGZARDXUWACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)

![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)


![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)

![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)

![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)

![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)